

3D Atomic-Scale Imaging with Atom Probe Tomography: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: APPT

Cat. No.: B1257819

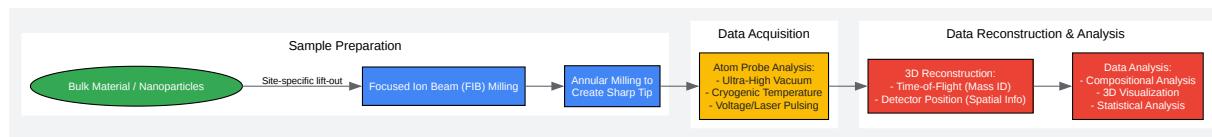
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Probe Tomography (APT) is a powerful microscopy technique that provides three-dimensional (3D) elemental mapping of materials at the atomic scale.^{[1][2]} With sub-nanometer spatial resolution and high chemical sensitivity for all elements in the periodic table, APT offers unprecedented insights into the atomic-scale structure and composition of a wide range of materials.^{[3][4][5]} This makes it an invaluable tool for researchers, scientists, and drug development professionals seeking to understand and engineer materials and delivery systems at the most fundamental level. This guide provides an in-depth overview of the core principles of APT, detailed experimental protocols, and its applications in pharmaceutical and materials science.

Core Principles of Atom Probe Tomography


APT combines the principles of field ion microscopy and time-of-flight (TOF) mass spectrometry to achieve its remarkable capabilities.^{[2][6]} The fundamental process involves the controlled field evaporation of individual atoms from a needle-shaped specimen.

A high standing voltage is applied to the specimen, creating a strong electric field at its apex, just below the threshold required for evaporation.^[7] Evaporation is then triggered by applying either voltage or laser pulses.^[7] The ionized atoms are projected onto a position-sensitive detector, which records their time-of-flight and impact position.^[3]

The time-of-flight of each ion is used to determine its mass-to-charge ratio, allowing for the identification of the element and its isotope.^[3] The position of impact on the detector, combined with the sequence of ion arrivals, is used to reconstruct the original x, y, and z coordinates of each atom in the specimen.^[2] By repeating this process for millions of atoms, a 3D atomic map of the material is built, atom by atom.^[2]

The Atom Probe Tomography Workflow

The APT workflow can be broken down into three main stages: sample preparation, data acquisition, and data reconstruction and analysis. Each stage is critical for obtaining high-quality, accurate atomic-scale data.

[Click to download full resolution via product page](#)

Figure 1: General workflow of an Atom Probe Tomography experiment.

Experimental Protocols

Sample Preparation: The Critical First Step

The preparation of a suitable needle-shaped specimen is arguably the most critical and challenging step in the APT workflow. The tip apex must have a radius of curvature typically less than 100 nm to generate the extremely high electric field required for field evaporation.^[3] ^[5]

Standard Protocol for Metals and Semiconductors using Focused Ion Beam (FIB)

Focused Ion Beam (FIB) microscopy is the most common technique for preparing APT specimens from a wide range of materials.^[5]^[8] The standard lift-out procedure allows for site-specific preparation, ensuring that the region of interest is at the apex of the final needle.

Detailed Methodology:[8][9]

- Protective Layer Deposition: A protective layer of a material like platinum or tungsten is deposited on the surface of the region of interest to prevent damage from the ion beam.[8]
- Trench Milling: A high-current gallium ion beam is used to mill two trenches on either side of the region of interest, creating a thin "lamella".
- Lift-Out: A micromanipulator is attached to the lamella, which is then cut free from the bulk material.
- Mounting: The lamella is transferred and attached to a specialized sample holder, often a silicon micropost array.
- Sharpening: A series of annular milling patterns with progressively smaller inner and outer radii are used to shape the lamella into a sharp needle. A final low-energy ion beam is used to remove any damaged surface layer.

Protocol for Nanoparticles and Drug Delivery Systems

The preparation of APT specimens from nanomaterials, such as nanoparticles and liposomes, presents unique challenges due to their small size and often poor conductivity.[10][11]

Encapsulation and cryo-FIB techniques are emerging as powerful solutions.

Encapsulation Methodology:[10][11][12]

This method involves embedding the nanomaterials in a matrix to provide mechanical support and electrical conductivity.

- Dispersion: Nanoparticles are dispersed onto a flat substrate.
- Encapsulation: A matrix material is deposited over the nanoparticles. Atomic Layer Deposition (ALD) is a preferred method as it provides a conformal and void-free coating.[12] For some systems, electrodeposition of a metallic film can also be used.[13]
- FIB Lift-Out: The standard FIB lift-out procedure is then used to prepare a needle-shaped specimen from the encapsulated material, ensuring a nanoparticle is located at the apex.

Cryo-FIB for Soft and Biological Materials:[1][14]

For soft, hydrated, or volatile materials like liposomes and biological cells, sample preparation must be performed under cryogenic conditions to preserve their native structure.

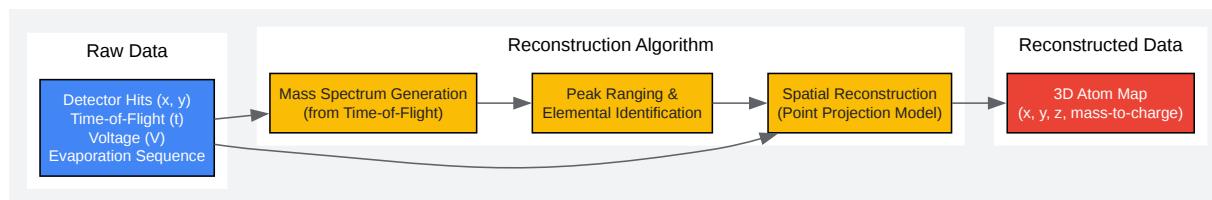
- Vitrification: The sample is rapidly frozen, typically by plunge-freezing in liquid ethane, to prevent the formation of damaging ice crystals.[14]
- Cryo-Transfer: The vitrified sample is transferred to a cryo-FIB/SEM instrument under cryogenic temperatures and high vacuum.
- Cryo-FIB Milling: The FIB is used to prepare a thin lamella from the frozen sample. The process is similar to the standard lift-out but is performed on a cryogenically cooled stage. [14]
- Cryo-Transfer to APT: The prepared cryo-specimen is then transferred to the atom probe under cryogenic and vacuum conditions for analysis.

Correlative Light and Electron Microscopy (CLEM) can be integrated into the cryo-FIB workflow to locate specific fluorescently labeled regions of interest within a cell or tissue before milling.[7][15][16]

Data Acquisition

Once a suitable specimen is prepared, it is transferred into the ultra-high vacuum analysis chamber of the atom probe instrument. The specimen is cooled to cryogenic temperatures (typically 20-80 K) to reduce thermal vibrations of the atoms.[3]

A standing DC voltage (typically 1-10 kV) is applied to the specimen.[3] To trigger field evaporation, either high-frequency voltage pulses or laser pulses are applied to the tip.


- Voltage Pulsing: Suitable for conductive materials.
- Laser Pulsing: Essential for analyzing semiconducting and insulating materials, including polymers and biological specimens.[3]

The evaporated ions are accelerated towards a position-sensitive detector. The instrument records the x, y position of each ion impact, its time-of-flight, and the sequence of detection

events.

Data Reconstruction and Analysis

The raw data collected during the APT experiment is a list of detector coordinates and flight times for millions of ions. The process of converting this raw data into a 3D atomic map is called reconstruction.[6][17][18]

[Click to download full resolution via product page](#)

Figure 2: The data reconstruction process in Atom Probe Tomography.

The reconstruction algorithm uses a point-projection model to back-project the ion positions from the detector to a hemispherical tip surface.[17][18] Several key parameters, which must be carefully determined, govern the accuracy of the reconstruction:[19][20]

- Image Compression Factor (ξ): Accounts for the distortion of ion trajectories due to the complex electric field around the specimen.[19][20]
- Field Factor (kf): Relates the applied voltage to the electric field at the specimen apex.[19][20]
- Detector Efficiency (η): The fraction of evaporated ions that are detected.

Once the 3D atom map is reconstructed, a variety of analysis techniques can be applied to extract quantitative information, including:

- Compositional analysis: Determining the elemental composition of specific regions or features.

- 1D concentration profiles: Plotting composition as a function of distance across an interface.
- Isoconcentration surfaces: Visualizing regions of a specific composition, which is useful for identifying precipitates, clusters, and interfaces.
- Proximity histograms (proxigrams): Quantifying the compositional changes across an interface.
- Statistical analyses: Assessing the spatial distribution of atoms to identify clustering or ordering.

Quantitative Performance of Atom Probe Tomography

The performance of APT can vary depending on the material being analyzed and the specific instrument and experimental conditions. The following table summarizes typical performance metrics for different classes of materials.

Performance Metric	Metals & Alloys	Semiconductors	Insulators & Ceramics	Polymers & Biologicals
Spatial Resolution (Lateral)	0.3 - 0.5 nm ^[3]	~0.5 - 1 nm	~1 nm or greater	~1-2 nm (Cryo-APT)
Spatial Resolution (Depth)	0.1 - 0.3 nm ^[3]	~0.3 - 0.5 nm	~0.5 nm or greater	~1 nm (Cryo-APT)
Analytical Sensitivity	10 - 100 ppm ^[21]	10 - 100 ppm	10 - 100 ppm	10 - 100 ppm
Detection Efficiency	37% - 80%	37% - 80%	37% - 80%	37% - 80%
Mass Resolving Power (m/Δm)	>1000	>1000	>1000	>500
Data Acquisition Rate	10 ⁶ - 10 ⁷ atoms/hour	10 ⁵ - 10 ⁶ atoms/hour	10 ⁴ - 10 ⁵ atoms/hour	10 ⁴ - 10 ⁵ atoms/hour
Evaporation Trigger	Voltage or Laser	Laser	Laser	Laser

Applications in Drug Development and Pharmaceutical Sciences

The unique capabilities of APT are increasingly being applied to address challenges in drug development and pharmaceutical sciences, particularly in the characterization of complex drug delivery systems.

Characterization of Nanoparticle-Based Drug Delivery Systems

APT can provide unprecedented detail about the 3D atomic-scale distribution of drugs and excipients within nanoparticles, which is critical for understanding drug loading, stability, and release mechanisms.^{[7][14][22]}

- Visualizing Drug Distribution: APT can be used to directly visualize the 3D distribution of drug molecules within a nanoparticle carrier, revealing whether the drug is uniformly dispersed, concentrated in specific regions, or located at the surface.
- Characterizing Core-Shell Structures: For core-shell nanoparticles, APT can precisely measure the composition and thickness of the core and shell, as well as the sharpness of the interface between them.
- Analyzing Surface Chemistry: The technique can be used to characterize the distribution of functional ligands or coatings on the surface of nanoparticles, which is crucial for targeted drug delivery.

Case Study: Analysis of Drug-Loaded Nanoparticles

While specific APT studies on drug-loaded liposomes are still emerging due to the challenges in sample preparation, the analysis of other nanoparticle systems demonstrates the potential of the technique. For example, APT has been used to characterize the distribution of catalyst nanoparticles, revealing details about their core-shell structure and elemental segregation that are not accessible by other techniques.[\[22\]](#)[\[23\]](#) These studies provide a blueprint for how APT could be applied to visualize the 3D distribution of a drug within a liposome or a polymer-drug conjugate.[\[24\]](#)[\[25\]](#)

Challenges and Future Directions

The application of APT to soft and biological materials, including many drug delivery systems, is still a developing field.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#) Key challenges include:

- Sample Preparation: Developing robust and reproducible protocols for preparing high-quality, needle-shaped specimens from soft, hydrated, and non-conductive materials.
- Data Interpretation: Understanding and mitigating potential artifacts that can arise during the analysis of complex, multi-component systems.
- Instrumentation: Further advancements in cryo-transfer and in-situ capabilities will be crucial for expanding the application of APT to a wider range of biological and pharmaceutical systems.

Despite these challenges, the ongoing development of cryo-FIB techniques, encapsulation methods, and advanced data analysis algorithms promises to unlock the full potential of APT for the atomic-scale characterization of drug delivery systems and other complex biomaterials. This will provide researchers and drug development professionals with a powerful new tool to rationally design and optimize the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Correlative Light and Electron Microscopy (CLEM) – France-BioImaging [france-bioimaging.org]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Advances in the reconstruction of atom probe tomography data (Journal Article) | ETDEWEB [osti.gov]
- 7. CorRelator: Interactive software for real-time high precision cryo-correlative light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. skl.ustb.edu.cn [skl.ustb.edu.cn]
- 9. FIB recipes for TEM and APT sample preparation | PPTX [slideshare.net]
- 10. Encapsulation method for atom probe tomography analysis of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Criteria and considerations for preparing atom-probe tomography specimens of nanomaterials utilizing an encapsulation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reliable Atom Probe Tomography of Cu Nanoparticles Through Tailored Encapsulation by an Electrodeposited Film - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cryo-FIB specimen preparation for use in a cartridge-type cryo-TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryo-Correlative Light Electron Microscopy — Linkam Scientific [linkam.co.uk]
- 16. Correlative Light and Electron Microscopy (CLEM) | Applications | Leica Microsystems [leica-microsystems.com]
- 17. academic.oup.com [academic.oup.com]
- 18. arxiv.org [arxiv.org]
- 19. Visualization and Characterization of Liposomes by Atomic Force Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MyScope [myscope.training]
- 21. cryoem.wisc.edu [cryoem.wisc.edu]
- 22. Atom Probe Analysis of Nanoparticles Through Pick and Coat Sample Preparation [ouci.dntb.gov.ua]
- 23. academic.oup.com [academic.oup.com]
- 24. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Polymer-Drug Conjugates: Recent Development in Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Challenges in Advanced Therapy Medicinal Product Development: A Survey among Companies in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fatfinger.io [fatfinger.io]
- 28. Common Challenges in Pharmaceutical Manufacturing and How to Overcome Them | Pharmaguideline [pharmaguideline.com]
- 29. Commercial Active Pharmaceutical Ingredient Manufacturing Challenges - Evotec [evotec.com]
- 30. pharmtech.com [pharmtech.com]
- To cite this document: BenchChem. [3D Atomic-Scale Imaging with Atom Probe Tomography: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1257819#introduction-to-3d-atomic-scale-imaging-with-apt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com